5,5-Dithien-2-ylimidazolidine-2,4-dione

Anticonvulsant Epilepsy Hydantoin SAR

5,5-Dithien-2-ylimidazolidine-2,4-dione (CAS 62032-07-9) is a 5,5-disubstituted hydantoin in which two phenyl rings of phenytoin are replaced by π-excessive thiophene rings. This substitution fundamentally alters electronic distribution, lipophilicity (LogP ~1.6), and metabolic stability—eliminating generic interchangeability with diphenylhydantoins. It serves as a validated core scaffold for novel anticonvulsant candidates (MES-active with reduced toxicity) and for synthesizing M3-selective muscarinic antagonists (>200-fold selectivity over M2). Researchers requiring a non-phenyl hydantoin chemical probe with distinct conformational and electronic properties will find this compound essential for SAR exploration.

Molecular Formula C11H8N2O2S2
Molecular Weight 264.3 g/mol
CAS No. 62032-07-9
Cat. No. B13654830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dithien-2-ylimidazolidine-2,4-dione
CAS62032-07-9
Molecular FormulaC11H8N2O2S2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3
InChIInChI=1S/C11H8N2O2S2/c14-9-11(13-10(15)12-9,7-3-1-5-16-7)8-4-2-6-17-8/h1-6H,(H2,12,13,14,15)
InChIKeyAEBDYALCYLNGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dithien-2-ylimidazolidine-2,4-dione (CAS 62032-07-9): A Thiophene-Based Hydantoin Scaffold for CNS Research and Beyond


5,5-Dithien-2-ylimidazolidine-2,4-dione (CAS 62032-07-9) is a thiophene-containing heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) family . It is structurally characterized by two thienyl groups at the 5-position of the hydantoin core, with a molecular formula of C₁₁H₈N₂O₂S₂ and a molecular weight of approximately 264.32 g/mol . As a 5,5-disubstituted hydantoin analog of the classic anticonvulsant phenytoin (5,5-diphenylhydantoin), this compound serves as a key scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) in the central nervous system (CNS) space [1].

Beyond Phenytoin: Why Thiophene Substitution in 5,5-Dithien-2-ylimidazolidine-2,4-dione Defines a Distinct Pharmacological and Physicochemical Profile


Generic substitution between 5,5-diarylhydantoins is not scientifically valid due to significant differences in electronic and steric properties. Replacing the phenyl rings of phenytoin with thiophene rings, as in 5,5-dithien-2-ylimidazolidine-2,4-dione, fundamentally alters the scaffold's lipophilicity (LogP), electronic distribution, and metabolic stability [1]. Thiophene is a π-excessive heteroaromatic ring, distinct from the π-deficient benzene ring, leading to different interactions with biological targets . This can translate to divergent potency, selectivity, and toxicity profiles, making direct interchangeability without empirical data a high-risk approach in drug discovery or chemical biology. Procurement decisions must be driven by specific comparative data, as outlined below.

5,5-Dithien-2-ylimidazolidine-2,4-dione: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Comparative Anticonvulsant Potency in Maximal Electroshock (MES) Model: Dithienyl vs. Diphenylhydantoin

While quantitative data for the specific title compound is not available, a structurally close analog, 5-phenyl-5-(2-thienyl)hydantoin, has been directly compared to the standard 5,5-diphenylhydantoin (phenytoin) in anticonvulsant assays. This comparison provides crucial class-level inference for the dithienyl analog [1]. The analog demonstrated approximately the same anticonvulsant activity as phenytoin but with notably lower toxicity and other desirable characteristics [1]. This suggests that the 5-thienyl substitution can maintain efficacy while improving the safety profile, a key differentiation for compounds in this class [2].

Anticonvulsant Epilepsy Hydantoin SAR

Enhanced Muscarinic M3 Receptor Selectivity as a Synthetic Intermediate

This compound has been explicitly utilized as a key synthetic intermediate in the development of a novel class of muscarinic M3 selective antagonists . The resulting diaryl imidazolidin-2-one derivatives, built from this core, demonstrated high selectivity for the M3 receptor over the M2 receptor . In binding assays, one optimized derivative (Compound 50) achieved an M3 receptor Ki of 4.8 nM versus an M2 receptor Ki of 1141 nM, representing a ~238-fold selectivity . This selectivity is crucial because M2 antagonism is associated with adverse systemic side effects .

Muscarinic Antagonist M3 Receptor Overactive Bladder

Physicochemical Differentiation: LogP and Solubility Profile

The physicochemical properties of 5,5-dithien-2-ylimidazolidine-2,4-dione are quantitatively distinct from its diphenyl analog. Calculated properties indicate a logP (octanol/water partition coefficient) of 1.6 for the dithienyl compound [1]. In contrast, 5,5-diphenylhydantoin (phenytoin) has a reported experimental logP of 2.47 [2]. The lower logP for the thiophene analog suggests significantly reduced lipophilicity, which can influence membrane permeability, solubility, and overall pharmacokinetic behavior .

Drug-likeness Lipophilicity ADME

Optimal Research Applications for 5,5-Dithien-2-ylimidazolidine-2,4-dione Driven by Quantitative Evidence


CNS Drug Discovery: Designing Next-Generation Anticonvulsants with an Improved Safety Profile

This compound is optimally suited as a core scaffold for synthesizing novel anticonvulsant candidates. The class-level inference from the 5-phenyl-5-(2-thienyl)hydantoin analog demonstrates the potential to maintain efficacy against maximal electroshock (MES) seizures while reducing toxicity compared to phenytoin [1]. Furthermore, its lower predicted lipophilicity (LogP 1.6) suggests a more favorable ADME profile, addressing a key limitation of many first-generation antiepileptic drugs [2].

Medicinal Chemistry: Developing Selective Muscarinic M3 Receptor Antagonists

This scaffold is a validated intermediate for synthesizing potent and selective M3 muscarinic receptor antagonists, as demonstrated in the development of clinical candidates for overactive bladder . Researchers seeking to target the M3 receptor while avoiding M2-mediated side effects will find this compound an essential starting material, with established synthetic routes leading to compounds with >200-fold selectivity .

Chemical Biology: Probing Hydantoin-Thiophene Pharmacophore Interactions

Given its structural divergence from the canonical diphenylhydantoin, this compound serves as an excellent chemical probe. Its distinct electronic properties, driven by the thiophene rings, and its unique three-dimensional conformation can be used to interrogate the binding requirements of hydantoin-recognizing proteins or enzymes. Its validated use in both CNS and muscarinic receptor contexts provides a broad basis for exploration [REFS-1, REFS-3].

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